N,2-dimethylpropane-2-sulfonamide

Vue d'ensemble

Description

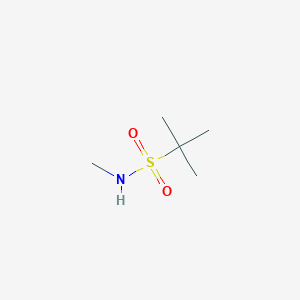

N,2-dimethylpropane-2-sulfonamide is a chemical compound with the molecular formula C5H13NO2S and a molecular weight of 151.224 g/mol . It is also known by other names such as 2-methyl-propane-2-sulfonic acid methylamide and N-methyl-tert-butylsulfonamide . This compound is characterized by its sulfonamide functional group, which is known for its broad range of biological activities and applications in various fields.

Méthodes De Préparation

The synthesis of N,2-dimethylpropane-2-sulfonamide can be achieved through several methods. One efficient method involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide (NH4I) . This method is environmentally friendly and tolerates a wide range of functional groups. Another approach involves the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst . Industrial production methods often utilize metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids .

Analyse Des Réactions Chimiques

N,2-dimethylpropane-2-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding amines.

Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Sulfonamides have been widely studied for their antibacterial properties and are integral in the development of new therapeutic agents. N,2-dimethylpropane-2-sulfonamide has shown promise in several medicinal applications:

- Antibacterial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that derivatives of sulfonamides can enhance the efficacy of existing antibiotics against resistant strains of bacteria .

- Antiviral Properties : Recent studies have demonstrated that sulfonamide compounds can exhibit antiviral activity. For instance, computational docking studies revealed that certain sulfonamide derivatives could effectively bind to viral proteins, potentially inhibiting the replication of viruses such as SARS-CoV-2 .

- Anti-inflammatory Effects : Some sulfonamide derivatives have shown anti-inflammatory properties. They are being investigated for their potential use in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Synthetic Chemistry Applications

This compound is utilized as a reagent in various synthetic pathways:

- Synthesis of Novel Compounds : It serves as a building block for synthesizing more complex molecules. For example, it can be transformed into chiral hypervalent iodine reagents, which are valuable in stereoselective synthesis .

- Catalytic Applications : This compound can act as a catalyst or co-catalyst in organic reactions, facilitating the formation of various chemical bonds under mild conditions. Its role in promoting reactions while providing selectivity is an area of ongoing research.

Pharmaceutical Applications

The pharmaceutical industry is exploring this compound for its potential therapeutic benefits:

- Drug Development : The compound's structural characteristics make it a candidate for developing new drugs targeting specific biological pathways. For instance, modifications to the sulfonamide group can lead to enhanced pharmacological profiles .

- Combination Therapies : Sulfonamides are often used in combination with other drugs to improve therapeutic outcomes. Studies have shown that combining this compound with other agents can lead to synergistic effects, particularly in treating infections and inflammatory conditions .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Sulfamethoxazole | S. aureus | 16 µg/mL |

| Trimethoprim | Pseudomonas aeruginosa | 8 µg/mL |

Table 2: In Silico Docking Results for Antiviral Activity

| Compound | Viral Target | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | SARS-CoV-2 Main Protease | -6.37 |

| DNSPA | E. coli DNA gyrase | -6.35 |

Mécanisme D'action

The mechanism of action of N,2-dimethylpropane-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to a decrease in the production of folic acid, which is essential for bacterial DNA synthesis, ultimately resulting in the bacteriostatic effect .

Comparaison Avec Des Composés Similaires

N,2-dimethylpropane-2-sulfonamide can be compared with other similar compounds such as:

- N,2-dimethylpropane-1-sulfonamide

- 3-cyano-3,3-dimethylpropane-1-sulfonamide

- 3-chloro-2,2-dimethylpropane-1-sulfonamide

- 3-fluoro-2,2-dimethylpropane-1-sulfonamide These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific sulfonamide group, which imparts distinct chemical and biological properties.

Activité Biologique

N,2-dimethylpropane-2-sulfonamide, a member of the sulfonamide class, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and agriculture. This article aims to present a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide functional group, which is known for its diverse biological activities. The compound's structure allows it to interact with specific molecular targets, primarily through inhibition of key enzymes involved in metabolic pathways.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, sulfonamides effectively disrupt bacterial growth and replication .

Antibacterial Activity

Sulfonamides have been extensively studied for their antibacterial properties. This compound has shown effectiveness against various gram-positive and gram-negative bacteria. The compound's activity is enhanced by structural modifications that increase its affinity for bacterial enzymes .

Table 1: Antibacterial Efficacy of Sulfonamides

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Sulfamethoxazole | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Anticancer Potential

Recent studies have explored the potential anticancer activities of sulfonamides. Research indicates that this compound can act as a precursor for synthesizing biologically active molecules with anticancer properties. Its derivatives have been evaluated in vitro for their ability to inhibit cancer cell proliferation .

Case Study: Anticancer Activity

In vitro assays demonstrated that certain derivatives of this compound exhibited significant cytotoxic effects against human cancer cell lines. For instance, compounds modified with electron-withdrawing groups showed enhanced activity against breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM .

Structure-Activity Relationships (SAR)

A study on structure-activity relationships highlighted that modifications to the sulfonamide group can significantly alter biological activity. Compounds with additional functional groups showed improved inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 2: AChE Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| This compound derivative 1 | 5.64 ± 0.33 |

| This compound derivative 2 | 7.34 ± 0.31 |

| Donepezil | 0.006 ± 0.001 |

Toxicity and Side Effects

While sulfonamides are generally effective as antibiotics and anticancer agents, they are associated with potential side effects such as allergic reactions and gastrointestinal disturbances. The incidence of adverse reactions ranges from 3% to 8%, similar to penicillin allergies .

Propriétés

IUPAC Name |

N,2-dimethylpropane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-5(2,3)9(7,8)6-4/h6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDZACLCPOMJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300868 | |

| Record name | N,2-Dimethyl-2-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76699-23-5 | |

| Record name | N,2-Dimethyl-2-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76699-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,2-Dimethyl-2-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.